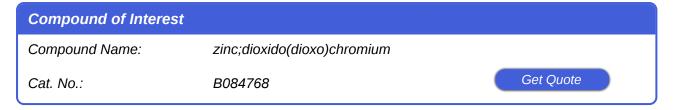


Application Notes and Protocols for the Quantification of Hexavalent Chromium [Cr(VI)]

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of hexavalent chromium [Cr(VI)], a known carcinogen, in various sample matrices. The following methods are covered, offering a range of sensitivity, selectivity, and instrumentation requirements to suit diverse laboratory settings.

UV-Visible Spectrophotometric Determination of Cr(VI) using 1,5-Diphenylcarbazide (DPC)

This colorimetric method is one of the most widely used techniques for Cr(VI) determination due to its simplicity, sensitivity, and cost-effectiveness. The method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (DPC) in an acidic solution to form a highly colored magenta complex, which is then quantified spectrophotometrically.

Principle: In an acidic medium, hexavalent chromium oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, which then forms a stable, colored complex with the resulting trivalent chromium. The intensity of the color, measured at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample.[1][2][3]

Reaction Pathway

Caption: Reaction of Cr(VI) with 1,5-Diphenylcarbazide.



Experimental Protocol

- 1. Reagents and Solutions:
- Chromium(VI) Stock Standard Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for one hour, in deionized water and dilute to 1000 mL.[4]
- Chromium(VI) Working Standard Solutions: Prepare a series of working standards by diluting
 the stock solution. For a 10 ppm working solution, pipette 1 mL of the 1000 ppm stock
 solution and dilute to 100 mL with deionized water.[4] From this, create a calibration series
 (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1.0 mg/L).
- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle and prepare fresh daily.
- Acidifying Solution (Sulfuric Acid, 1M): Slowly add 56 mL of concentrated sulfuric acid to 944 mL of deionized water.
- 2. Sample Preparation:
- Water Samples: If necessary, filter the sample using a 0.45 μm filter to remove particulate matter. Adjust the pH of the sample to approximately 1-2 with the acidifying solution.
- Soil and Solid Waste Samples: An alkaline digestion is required to extract Cr(VI). Weigh approximately 5 g of the sample and extract with a solution of sodium hydroxide and sodium carbonate at 90-95°C.[3] The filtered extract is then acidified for analysis.
- 3. Procedure:
- Pipette 50 mL of the sample or standard into a 100 mL volumetric flask.
- Add 2 mL of the DPC solution and mix thoroughly.
- Add 2 mL of the 1M sulfuric acid solution, bring to volume with deionized water, and mix.
- Allow the solution to stand for 5-10 minutes for full color development.



Measure the absorbance of the solution at 540 nm using a UV-Visible spectrophotometer.
 Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

4. Calibration:

- Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
- Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

Ouantitative Data Summary

Parameter	Value	Reference
Wavelength (λmax)	540 nm	[1][2]
Detection Limit	0.06 μg/L (with preconcentration)	[5]
Quantitation Limit	0.0025 mg/L	[6][7]
Linearity Range	0.01 - 1.5 mg/L	[6][7][8]
Optimal pH	1-2	[1]

Ion Chromatography (IC) with Post-Column Derivatization

Ion chromatography is a highly selective and sensitive method for the determination of Cr(VI), particularly in complex matrices. This technique separates the chromate anion (CrO₄²⁻) from other ions in the sample, followed by post-column derivatization with DPC and spectrophotometric detection.

Principle: The sample is injected into an ion chromatograph, where it passes through an anion-exchange column. The chromate ion is separated from other anions based on its affinity for the stationary phase. After separation, the eluent is mixed with a DPC solution in an acidic medium. The resulting colored complex is then detected by a UV-Visible detector at 530-540 nm.[9][10]



Experimental Workflow

Caption: Ion Chromatography workflow for Cr(VI) analysis.

Experimental Protocol

- 1. Reagents and Solutions:
- Eluent: A solution of ammonium sulfate and ammonium hydroxide is commonly used. For example, dissolve 33 g of ammonium sulfate in approximately 500 mL of deionized water, add 6.5 mL of 29% ammonium hydroxide, and dilute to 1 L.[11]
- Post-Column Reagent (DPC): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of HPLC-grade methanol. Add this to a 1 L volumetric flask containing approximately 500 mL of deionized water and 25 mL of 96% sulfuric acid. Bring to volume with deionized water.[12]
- Chromium(VI) Standards: Prepare as described in the spectrophotometric method.
- 2. Sample Preparation:
- Water Samples: Filter through a 0.45 μm filter. For drinking water and groundwater, adjust the pH to 9.0-9.5 with a buffer solution (e.g., ammonium sulfate/ammonium hydroxide) to preserve the Cr(VI) species.[13][14] Samples should be stored at 4°C and analyzed within 24 hours if not preserved.[11]
- Soil Samples: Alkaline digestion is required. A common procedure involves digesting the sample with a solution of sodium hydroxide and magnesium chloride.[15]
- 3. Instrumental Parameters (Typical):



Parameter	Setting
Analytical Column	Anion-exchange column (e.g., Dionex IonPac AS7)
Guard Column	Anion-exchange guard column (e.g., Dionex IonPac NG1)
Eluent Flow Rate	1.0 - 1.5 mL/min
Post-Column Reagent Flow Rate	0.5 mL/min
Injection Volume	50 - 250 μL
Detection Wavelength	530 nm
Run Time	10 - 15 minutes

4. Procedure:

- Set up the ion chromatograph according to the manufacturer's instructions and equilibrate the system with the eluent.
- Inject the prepared standards and samples.
- The separated chromate reacts with the DPC in the post-column reactor.
- The detector measures the absorbance of the colored complex.
- Identify and quantify the Cr(VI) peak based on the retention time and peak area/height of the standards.

Quantitative Data Summary



Parameter	Value	Reference
Detection Limit	< 0.02 μg/L	[9]
Method Quantitation Limit	0.020 ppb	[16]
Retention Time	~6.0 min (for Cr(VI))	[12]
Linearity	Correlation coefficient > 0.999	[12][17]
Recovery (Spiked Samples)	91.1 - 109%	[18]

Flame Atomic Absorption Spectrometry (FAAS) with Selective Extraction

While FAAS is typically used for total chromium analysis, it can be coupled with a selective liquid-liquid extraction (LLE) method for the specific quantification of Cr(VI). This approach is useful when chromatographic techniques are unavailable.

Principle: Cr(VI) is selectively complexed with a suitable chelating agent, such as ammonium pyrrolidine dithiocarbamate (APDC), at a specific pH. This complex is then extracted into an organic solvent, such as methyl isobutyl ketone (MIBK). The organic phase containing the Cr(VI) complex is then aspirated into the flame of an atomic absorption spectrometer for quantification.[19]

Logical Relationship Diagram

Caption: Selective extraction of Cr(VI) for FAAS analysis.

Experimental Protocol

- 1. Reagents and Solutions:
- Ammonium Pyrrolidine Dithiocarbamate (APDC) Solution (1% w/v): Dissolve 1 g of APDC in 100 mL of deionized water.
- Methyl Isobutyl Ketone (MIBK): HPLC grade.
- pH Adjustment Solutions: Dilute solutions of nitric acid and sodium hydroxide.



Chromium(VI) Standards: Prepare as described previously.

2. Procedure:

- Take a known volume of the sample (e.g., 25 mL) in a separatory funnel.
- Adjust the pH of the sample to between 2.5 and 4.0 using the pH adjustment solutions.[19]
- Add 1 mL of the 1% APDC solution and mix.
- Add 5 mL of MIBK and shake the funnel vigorously for 2-3 minutes to extract the Cr(VI)-APDC complex.[19]
- Allow the phases to separate.
- Drain and discard the aqueous (lower) layer.
- Collect the organic (upper) layer containing the extracted Cr(VI) complex for analysis.
- Aspirate the organic phase into the FAAS and measure the absorbance at 357.9 nm.[18]
- 3. Calibration:
- Prepare a series of Cr(VI) standards and subject them to the same extraction procedure as the samples.
- Create a calibration curve by plotting the absorbance of the extracted standards against their initial concentrations.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Quantitative Data Summary



Parameter	Value	Reference
Wavelength	357.9 nm	[18]
Detection Limit	0.012 mg/L	[18]
Quantitation Limit	0.04 mg/L	[18]
Optimal pH for Extraction	2.5 - 4.0	[19]
Linear Range (in MIBK)	0 - 50 ng/mL	[19]
Repeatability (RSDr)	0.71%	[18]

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